molecular formula C22H41NO3S B1248241 Uoamine B

Uoamine B

Cat. No.: B1248241
M. Wt: 399.6 g/mol
InChI Key: FYOBRHSIFOGQKX-KJCGSYFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No data is available in the provided evidence to describe "Uoamine B," including its chemical structure, IUPAC name, CAS number, or biological/industrial applications. This suggests one of the following possibilities:

  • Misspelling or Terminology Error: "Uoamine B" may be a misspelled or non-standard name. For example, "Rhodamine B" (CAS 81-88-9) is a well-documented fluorescent dye discussed in –19, while "Monoamine Oxidase B" (MAO-B) is an enzyme referenced in . Neither matches "Uoamine B."

Properties

Molecular Formula

C22H41NO3S

Molecular Weight

399.6 g/mol

IUPAC Name

[(2R,3S,6R)-6-(8-hydroxydodecyl)-2-methylpiperidin-3-yl] (Z)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C22H41NO3S/c1-4-5-12-20(24)13-10-8-6-7-9-11-19-14-15-21(18(2)23-19)26-22(25)16-17-27-3/h16-21,23-24H,4-15H2,1-3H3/b17-16-/t18-,19-,20?,21+/m1/s1

InChI Key

FYOBRHSIFOGQKX-KJCGSYFSSA-N

Isomeric SMILES

CCCCC(CCCCCCC[C@@H]1CC[C@@H]([C@H](N1)C)OC(=O)/C=C\SC)O

Canonical SMILES

CCCCC(CCCCCCCC1CCC(C(N1)C)OC(=O)C=CSC)O

Synonyms

uoamine B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Although "Uoamine B" is absent from the evidence, several structurally or functionally related compounds are mentioned. These include:

Table 1: Compounds with Potential Relevance

Compound Name CAS Number Key Properties/Applications Evidence Source
Rhodamine B Amine 100992-88-9 Fluorescent derivatization reagent
2-Amino-2',5-dichlorobenzophenone N/A Pharmaceutical reference standard
Thiamine (Vitamin B-1) 59-43-8 Essential vitamin for metabolism
Chloroaniline derivatives 95-51-2, etc. Industrial intermediates

Key Observations :

Rhodamine B Amine : Shares a "B" designation and amine functional group. It is used in fluorescence-based applications, but its structure (xanthene-based) differs significantly from typical "amine B" compounds like Vitamin B-1 .

Pharmaceutical Reference Standards : describes compounds like "Abacavir Related Compound B," which are used for quality control in drug manufacturing. These are structurally distinct and unrelated to hypothetical amine derivatives .

Naming Conventions : The IUPAC guidelines in emphasize systematic naming, which would clarify ambiguities in compound identification. For example, "Uoamine B" lacks a clear parent structure or substituent description .

Limitations of Available Evidence

Irrelevant Focus on NLP Models : Over 50% of the evidence (e.g., –5) discusses machine learning architectures like BERT and Transformer, which are unrelated to chemical compounds.

No Cross-Referenced Sources: None of the evidence cites peer-reviewed studies or databases (e.g., PubChem, SciFinder) that could validate "Uoamine B" as a known compound.

Recommendations for Future Research

To address the lack of information:

Verify Terminology: Confirm the correct spelling and IUPAC name of "Uoamine B" using standardized chemical databases.

Q & A

Q. How can researchers ensure ethical compliance when studying Uoamine B in biological systems?

  • Methodological Answer : Adhere to institutional review boards (IRBs) for in vivo studies, emphasizing the 3Rs (Replacement, Reduction, Refinement). For human cell lines, verify provenance and consent documentation. Disclose conflicts of interest and funding sources in acknowledgments .

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